[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea is an organosulfur compound that belongs to the thiourea family. Thioureas are known for their diverse applications in organic synthesis and biological activities. This compound is characterized by the presence of a thiourea moiety, which is a functional group containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea typically involves the reaction of an appropriate isothiocyanate with a suitable amine. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol. The reaction can be represented as follows:
R-NH2+R’-NCS→R-NH-C(=S)-NH-R’
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often involves the use of large-scale reactors and continuous flow processes. The key steps include the preparation of isothiocyanates and their subsequent reaction with amines under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the thiourea moiety to a corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: The compound exhibits biological activities such as antibacterial, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: The compound is used in the production of dyes, elastomers, and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of [(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a similar structure but without the dimethoxypropan-2-ylideneamino group.
N-Phenylthiourea: A derivative with a phenyl group attached to the nitrogen atom.
N,N’-Dimethylthiourea: A derivative with methyl groups attached to both nitrogen atoms.
Uniqueness
[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea is unique due to the presence of the dimethoxypropan-2-ylideneamino group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[(E)-1,1-dimethoxypropan-2-ylideneamino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2S/c1-4(5(10-2)11-3)8-9-6(7)12/h5H,1-3H3,(H3,7,9,12)/b8-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZSGIMMURHJRR-XBXARRHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.